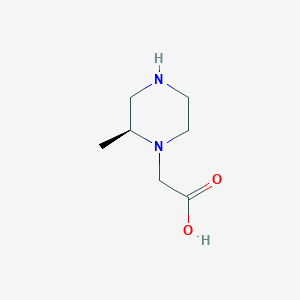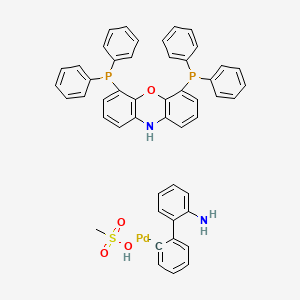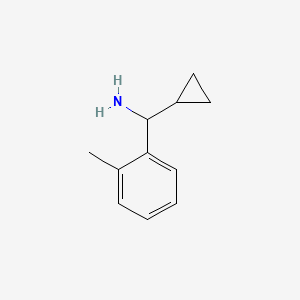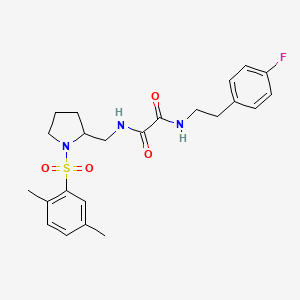![molecular formula C16H14BrF2N3O2 B2797257 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2097868-11-4](/img/structure/B2797257.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many important biomolecules like nucleotides. The 5-bromopyrimidin-2-yl group indicates the presence of a bromine atom at the 5th position of the pyrimidine ring . The compound also contains a pyrrolidin-1-yl group, which is a type of secondary amine, and a 2,4-difluorophenyl group, which is a phenyl group substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring, for example, is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromine, fluorine atoms, and the pyrrolidin-1-yl group would all add to the complexity of the molecule’s structure.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural similarities to the chemical have been synthesized and evaluated for their antimicrobial activity. For example, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were designed and synthesized, showing interesting antibacterial activity against various strains including A. baumannii and the M. tuberculosis H37Rv strain, suggesting potential as antimycobacterial agents (Nural et al., 2018).
Electropolymerization and Conductive Polymers
Derivatives of pyrrolidines, such as those incorporating pyrrol-2-yl groups, have been utilized in the synthesis of conducting polymers via electropolymerization. This process involves the oxidation of monomers to form cation radicals, leading to polymers with low oxidation potentials and stable conductive forms, indicating potential applications in electronic materials (Sotzing et al., 1996).
Synthesis of Functionalized Crown Ethers
Research into the synthesis of building-blocks for pyridine/piperidine-decorated crown ethers explored methods based on 2-vinylpyridine oxidation and reduction, leading to valuable intermediates for crown ether synthesis. Such studies demonstrate the versatility of pyrrolidine and pyridine derivatives in creating complex molecular architectures with potential applications in host-guest chemistry (Nawrozkij et al., 2014).
Fungicidal Activity of Triazole Derivatives
The design and synthesis of 1,2,4-triazole derivatives containing structural motifs related to the compound of interest have shown broad-spectrum antifungal activities. Such compounds, evaluated against various phytopathogens, have demonstrated potential as fungicides, highlighting the bioactivity of these chemistries in agricultural applications (Bai et al., 2020).
properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2N3O2/c17-11-7-20-16(21-8-11)24-13-3-4-22(9-13)15(23)5-10-1-2-12(18)6-14(10)19/h1-2,6-8,13H,3-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUWPDCTXDXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2797174.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2797175.png)
![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)






![3-benzyl-2-isopropyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797191.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)

![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)